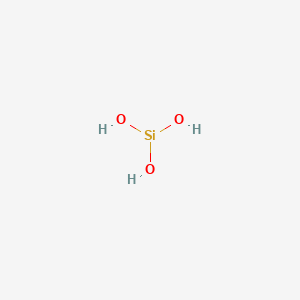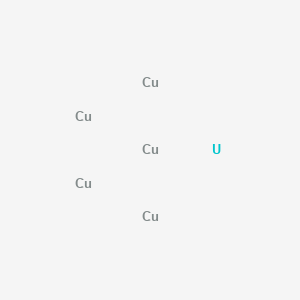
Copper;uranium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;uranium is a compound that combines the properties of both copper and uranium. Copper is a well-known metal with excellent electrical and thermal conductivity, while uranium is a radioactive element primarily used in nuclear energy production. The combination of these two elements results in a compound with unique properties that have various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of copper;uranium compounds typically involves the reaction of copper salts with uranium salts under controlled conditions. One common method is the co-precipitation technique, where solutions of copper nitrate and uranium nitrate are mixed, and the resulting precipitate is collected and dried. Another method involves the thermal decomposition of copper and uranium oxides in a reducing atmosphere.
Industrial Production Methods: Industrial production of this compound compounds often involves large-scale chemical processes. For example, the extraction of uranium from its ores can be combined with copper extraction processes, such as heap leaching, where the ore is treated with a leaching solution to dissolve the metals, which are then recovered through solvent extraction and precipitation .
Análisis De Reacciones Químicas
Types of Reactions: Copper;uranium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound compounds can be oxidized using oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of one ligand with another in the coordination sphere of the metal ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound compounds can produce copper oxide and uranium oxide .
Aplicaciones Científicas De Investigación
Copper;uranium compounds have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of copper;uranium compounds involves several molecular targets and pathways:
Comparación Con Compuestos Similares
Copper;uranium compounds can be compared with other similar compounds, such as:
Copper Compounds: Copper oxide, copper sulfate, and copper chloride are well-known copper compounds with applications in catalysis, agriculture, and electronics.
Uranium Compounds: Uranium dioxide, uranium trioxide, and uranyl nitrate are common uranium compounds used in nuclear fuel production and radiopharmaceuticals.
Uniqueness: The combination of copper and uranium in a single compound results in unique properties that are not found in either element alone. For example, the compound can exhibit both the excellent conductivity of copper and the radioactive properties of uranium, making it valuable in specialized applications .
Propiedades
Número CAS |
12159-08-9 |
|---|---|
Fórmula molecular |
Cu5U |
Peso molecular |
555.76 g/mol |
Nombre IUPAC |
copper;uranium |
InChI |
InChI=1S/5Cu.U |
Clave InChI |
BLTGQLWNBZPGCW-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Cu].[Cu].[Cu].[U] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


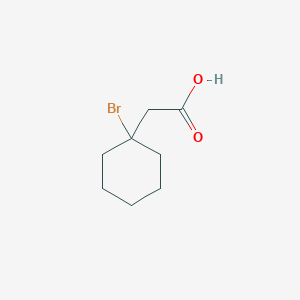
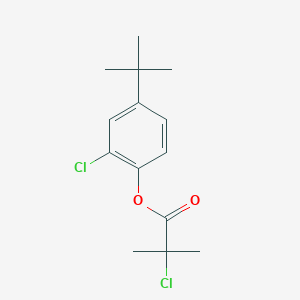
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B14721747.png)
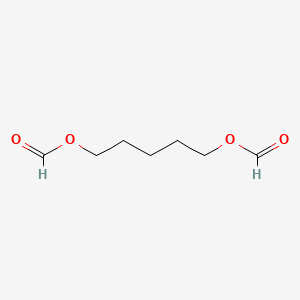

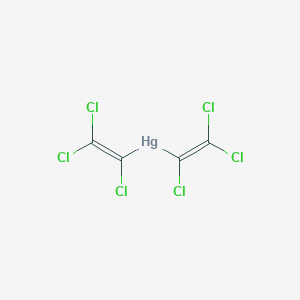

![Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester](/img/structure/B14721785.png)
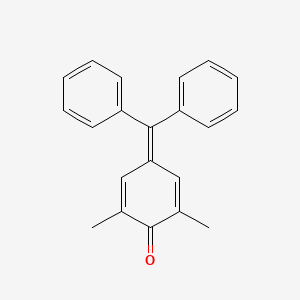
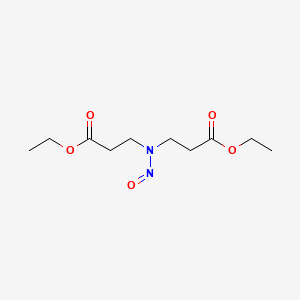
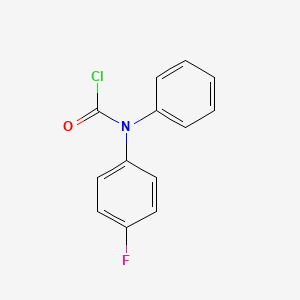
![N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine](/img/structure/B14721807.png)
